![molecular formula C9H12N2O3S B1320457 4-Methoxy-2-morpholin-4-yl-thiazole-5-carbaldehyde CAS No. 919016-53-8](/img/structure/B1320457.png)
4-Methoxy-2-morpholin-4-yl-thiazole-5-carbaldehyde
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Overview
Description
The compound "4-Methoxy-2-morpholin-4-yl-thiazole-5-carbaldehyde" is a chemical entity that appears to be related to various research areas, including organic synthesis and medicinal chemistry. Although the exact compound is not directly mentioned in the provided papers, the structural motifs such as the methoxy group, morpholine ring, and thiazole core are present in the compounds studied within the papers. These structural features are often associated with biological activity and are commonly found in molecules with potential therapeutic applications.
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions with careful consideration of the reaction conditions to achieve the desired products. For instance, the preparation of a morpholinomethyl derivative of an imidazo[2,1-b][1,3,4]thiadiazole compound is described, which involves the use of elemental analysis and spectroscopic methods to confirm the structure of the synthesized compounds . Another study reports the synthesis of a morpholine derivative via a domino-reaction, showcasing the complexity and versatility of synthetic strategies in creating molecules with morpholine and thiazole moieties .
Molecular Structure Analysis
The molecular structure of compounds similar to "4-Methoxy-2-morpholin-4-yl-thiazole-5-carbaldehyde" has been determined using various analytical techniques. X-ray crystallography is a powerful tool used to elucidate the three-dimensional arrangement of atoms within a crystal, providing insights into the molecular conformation and intermolecular interactions . These interactions, such as hydrogen bonding and π-π stacking, are crucial for the stability of the crystal structure and can influence the compound's properties and reactivity.
Chemical Reactions Analysis
The chemical reactivity of compounds containing methoxy, morpholine, and thiazole groups can be quite diverse. The papers suggest that these compounds can undergo various chemical transformations, including C–C and C–N bond formation . The choice of solvent, such as water in eco-friendly protocols, and the absence of metal catalysts in some reactions, highlight the advancements in developing more sustainable and efficient synthetic methods .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "4-Methoxy-2-morpholin-4-yl-thiazole-5-carbaldehyde" are not detailed in the provided papers, the studies of related compounds offer some insights. The physical properties such as solubility, melting point, and crystallinity can be inferred from the molecular structure and intermolecular interactions observed in crystallographic studies . Chemical properties, including reactivity and stability, can be deduced from the functional groups present in the molecule and the conditions employed in their synthesis and reactions .
Scientific Research Applications
Photophysical Properties and Computational Analysis
4-Methoxy-2-morpholin-4-yl-thiazole-5-carbaldehyde is used in the synthesis of novel fluorescent styryl push-pull compounds, which are characterized by their photophysical properties. These compounds demonstrate unique absorptive and emissive properties influenced by solvent polarity and viscosity. Computational methods like Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are employed to understand their molecular and electronic parameters (Sekar et al., 2014).
Antimicrobial and Antitubercular Activities
This compound plays a role in the synthesis of various derivatives that have shown significant antimicrobial and antitubercular activities. These activities are determined through structural analysis and spectral data, highlighting its potential in developing new antimicrobial agents (Başoğlu et al., 2012).
Crystal Structure and Stability Analysis
The crystal structure of derivatives of this compound is studied for its stability and molecular interactions. These studies involve examining hydrogen bonds and other molecular interactions, contributing to the understanding of its structural stability and potential applications (Yusof & Yamin, 2005).
Synthesis of Novel Compounds for Biological Applications
Research includes synthesizing novel compounds using 4-Methoxy-2-morpholin-4-yl-thiazole-5-carbaldehyde for potential biological applications. These compounds are tested for various biological activities, including antifungal, antitumor, and antimicrobial properties, indicating its significance in medicinal chemistry (Khalifa et al., 2017).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with proteins such as serine/threonine-protein kinase and non-receptor protein-tyrosine kinase , which play essential roles in cell cycle regulation and cell migration, respectively.
Mode of Action
Based on the targets of similar compounds, it may interact with its targets, leading to changes in cell cycle regulation or cell migration .
Biochemical Pathways
Similar compounds have been found to affect pathways related to cell cycle regulation and cell migration .
Result of Action
Similar compounds have been found to have effects on cell cycle regulation and cell migration .
properties
IUPAC Name |
4-methoxy-2-morpholin-4-yl-1,3-thiazole-5-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3S/c1-13-8-7(6-12)15-9(10-8)11-2-4-14-5-3-11/h6H,2-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYAFACCQZWQYTC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(SC(=N1)N2CCOCC2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-2-morpholin-4-yl-thiazole-5-carbaldehyde |
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